A Technical Guide to 2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1): Synthesis, Properties, and Potential Applications in Drug Discovery
A Technical Guide to 2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1): Synthesis, Properties, and Potential Applications in Drug Discovery
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its presence in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive analysis of 2,6,7-Trichloro-3-methylquinoxaline, a specific derivative with significant potential as a versatile intermediate in the synthesis of novel therapeutic agents. While data on this precise compound is limited, this document consolidates available information and leverages established chemical principles to present its physicochemical properties, critical safety and handling protocols, a robust and logical synthetic pathway, and an exploration of its potential applications in drug discovery. This guide is intended to serve as a foundational resource for researchers, chemists, and drug development professionals engaged in the exploration of new chemical entities based on the quinoxaline core.
The Quinoxaline Scaffold: A Privileged Heterocycle in Medicinal Chemistry
Quinoxaline, or benzopyrazine, is a nitrogen-containing heterocyclic compound formed by the fusion of a benzene ring and a pyrazine ring.[3] This structural motif is of paramount interest in drug discovery, as its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties.[3][4][5] The versatility of the quinoxaline ring system allows for extensive functionalization, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of molecules to optimize their therapeutic efficacy.
2,6,7-Trichloro-3-methylquinoxaline represents a key building block within this chemical class. The presence of three chlorine atoms significantly influences its reactivity and lipophilicity. The chlorine atom at the C2 position is particularly activated towards nucleophilic substitution, providing a reactive handle for the introduction of diverse functional groups. The additional chlorine atoms on the benzene ring (at C6 and C7) can modulate the electronic properties of the entire ring system and provide further points for modification or interaction with biological targets.
Physicochemical Properties and Safety Data
Accurate characterization is fundamental to the successful application of any chemical intermediate. The following data has been compiled from authoritative sources.
Physicochemical Data Summary
The key physical and chemical properties of 2,6,7-Trichloro-3-methylquinoxaline are summarized below.
| Property | Value | Source |
| CAS Number | 212771-50-1 | - |
| Molecular Formula | C₉H₅Cl₃N₂ | - |
| Molecular Weight | 247.51 g/mol | - |
| Melting Point | 152 - 154 °C | [6] |
| Appearance | Solid (predicted) | - |
| Solubility | Data not available; expected to be soluble in common organic solvents like DMF, DMSO, and chlorinated solvents. | - |
| Chemical Stability | The product is chemically stable under standard ambient conditions (room temperature).[6] | - |
Safety, Handling, and Hazard Information
2,6,7-Trichloro-3-methylquinoxaline is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.[6] All operations should be conducted within a certified fume hood by trained personnel.
| Hazard Category | GHS Classification and Precautionary Statements | Source |
| GHS Pictograms | [6] | |
| Signal Word | Danger | [6] |
| Hazard Statements | H301: Toxic if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Personal Protective Equipment (PPE) | Handle with gloves inspected prior to use. Wear safety glasses and a face shield. Use only in a well-ventilated area.[6] | - |
| Handling & Storage | Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling. Keep container tightly closed and store in a cool, dry area.[6][7] | - |
| First Aid Measures | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[6]If Inhaled: Move person into fresh air.[6]On Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower.[6]In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[6] | - |
Proposed Synthesis and Mechanistic Rationale
A common and efficient strategy for synthesizing 2-chloro-substituted quinoxalines involves the initial construction of a quinoxalin-2(1H)-one intermediate, followed by a chlorination step.[8][9] This two-step approach offers a reliable and scalable route to the target compound.
Synthetic Workflow Diagram
Experimental Protocol: Step 1 - Synthesis of 6,7-Dichloro-3-methylquinoxalin-2(1H)-one
This protocol is based on the well-established condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound or its equivalent.[1][8]
-
Rationale: This reaction forms the core quinoxaline ring system. The use of ethyl pyruvate provides the methyl group at C3 and the carbonyl group that tautomerizes to the hydroxyl group at C2, setting up the subsequent chlorination step.
-
Methodology:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,5-dichloro-1,2-phenylenediamine (1.0 eq).
-
Add a suitable solvent such as ethanol or glacial acetic acid.
-
Slowly add ethyl pyruvate (1.05 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the crude solid with cold ethanol and then water to remove residual acid and starting materials.
-
Dry the product, 6,7-dichloro-3-methylquinoxalin-2(1H)-one, under vacuum. Further purification can be achieved by recrystallization if necessary.
-
Experimental Protocol: Step 2 - Chlorination to 2,6,7-Trichloro-3-methylquinoxaline
This procedure utilizes a standard chlorinating agent to convert the quinoxalinone to the target 2-chloroquinoxaline.[8]
-
Rationale: Phosphorus oxychloride (POCl₃) is a highly effective reagent for converting the hydroxyl group of the quinoxalinone (in its lactam-lactim tautomeric equilibrium) into a chlorine atom. This transformation is a key step for activating the C2 position for further functionalization.
-
Methodology:
-
Caution: This procedure must be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
Place the dried 6,7-dichloro-3-methylquinoxalin-2(1H)-one (1.0 eq) from the previous step into a dry round-bottom flask equipped with a reflux condenser.
-
Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. A co-solvent such as toluene may be used if necessary.
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the cooled reaction mixture onto a large volume of crushed ice with vigorous stirring. This quenching step is highly exothermic.
-
The crude product will precipitate as a solid. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 2,6,7-Trichloro-3-methylquinoxaline. Recrystallization from a suitable solvent like ethanol can be performed for further purification.
-
Reactivity and Potential for Derivatization
The synthetic value of 2,6,7-Trichloro-3-methylquinoxaline lies in its potential for derivatization, primarily through nucleophilic aromatic substitution (SNAr) at the C2 position. The electron-withdrawing nature of the pyrazine nitrogens and the chlorine substituents makes this position highly electrophilic and susceptible to attack by nucleophiles.
This reactivity allows for the facile introduction of a wide array of chemical moieties, which is a cornerstone of modern medicinal chemistry for building libraries of compounds for biological screening.[10][11][12]
Key Derivatization Reactions
Potential Applications in Drug Discovery
-
Anticancer Agents: Many quinoxaline derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation and survival.[1] Compounds bearing the quinoxaline scaffold have shown significant activity against targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of tumor angiogenesis.[13][14] The trichloro-substitution pattern of the title compound can be explored to optimize binding affinity and selectivity against various kinase targets.
-
Antimicrobial and Antiviral Agents: The quinoxaline core is found in several classes of antibiotics and has demonstrated broad-spectrum antibacterial and antifungal activity.[5][11] Furthermore, certain quinoxaline derivatives have been identified as potent inhibitors of viral replication, including activity against HIV-1 reverse transcriptase and Herpes Simplex Virus (HSV).[5] This compound serves as an excellent starting point for the synthesis of new antimicrobial and antiviral candidates.
-
Structure-Activity Relationship (SAR) Platform: As a versatile intermediate, 2,6,7-Trichloro-3-methylquinoxaline is an ideal platform for systematic SAR studies. By reacting it with diverse libraries of amines, alcohols, and thiols, researchers can rapidly generate a multitude of analogs to probe the chemical space around a biological target, leading to the identification of compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles.
Conclusion
2,6,7-Trichloro-3-methylquinoxaline (CAS 212771-50-1) is a valuable chemical intermediate with significant, albeit largely untapped, potential for the field of drug discovery. Its known physicochemical properties and a well-defined, logical synthetic route make it an accessible building block for research laboratories. The high reactivity of the C2-chloro substituent provides a gateway for extensive chemical modification, enabling its use in the development of novel therapeutics targeting a range of diseases, most notably cancer and infectious diseases. This guide provides the foundational knowledge required for scientists to handle, synthesize, and strategically employ this compound in their research endeavors.
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